![molecular formula C16H20ClNO4 B2549690 tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate CAS No. 1955530-98-9](/img/structure/B2549690.png)

tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

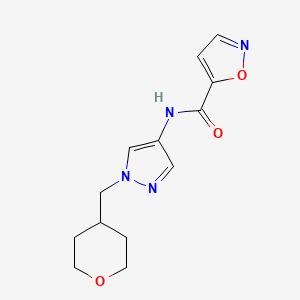

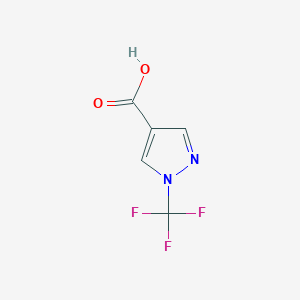

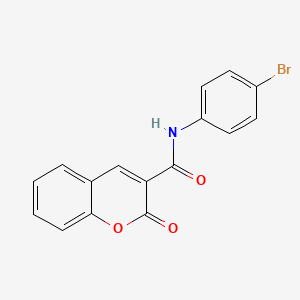

“tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate” is a chemical compound with the CAS Number: 1955530-98-9 . It has a molecular weight of 325.79 and its IUPAC name is tert-butyl (5-chloro-2-(tetrahydrofuran-2-carbonyl)phenyl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20ClNO4/c1-16(2,3)22-15(20)18-12-9-10(17)6-7-11(12)14(19)13-5-4-8-21-13/h6-7,9,13H,4-5,8H2,1-3H3,(H,18,20) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility are not available in the retrieved data.科学的研究の応用

Aziridination of α,β-Unsaturated Carbonyl Compounds

This compound can be used in the aziridination of α,β-unsaturated carbonyl compounds . The efficient formation of tert-butyl N-chloro-N-sodio-carbamate by the reaction of simple tert-butyl carbamate with sodium hypochlorite pentahydrate (NaOCl·5H2O) would be a practical and green method for the aziridination of α,β-unsaturated carbonyl compounds . This process is transition-metal free .

Precursor of Amino Acids

The resulting aziridines from the aziridination process are potential precursors of amino acids . Aziridines containing a carbonyl functionality at the 2-position represent potential precursors of natural and unnatural α- or β-amino acids by ring-opening reactions with suitable nucleophiles .

Synthesis of N-Boc-Protected Anilines

tert-Butyl carbamate, a related compound, was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

Bioasymmetric Catalysis

In bioasymmetric catalysis, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) to (3R,5S)-CDHH exhibits obvious advantages including high stereoselectivity, high catalytic activity, relatively mild reaction conditions and low environmental pressure .

作用機序

Carbamates

Carbamates, such as “tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate”, are a class of compounds that are often used in medicinal chemistry due to their bioactive properties. They can act as prodrugs that are metabolized in the body to release active compounds .

Chlorophenyl Compounds

The presence of a chlorophenyl group in the compound could potentially influence its biological activity. Chlorophenyl groups are common in many pharmaceuticals and can interact with various biological targets .

Oxolane Derivatives

Oxolane, also known as tetrahydrofuran, is a common motif in many biologically active compounds. It can influence the compound’s conformation and potentially its interaction with biological targets .

Pharmacokinetics

The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and molecular size can influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The specific molecular and cellular effects of “tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate” would depend on its mechanism of action and its biological targets .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .

特性

IUPAC Name |

tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(20)18-12-9-10(17)6-7-11(12)14(19)13-5-4-8-21-13/h6-7,9,13H,4-5,8H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNBJXZHERHRKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)C2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2549608.png)

![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate](/img/structure/B2549609.png)

![Methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2549610.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2549614.png)

![(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B2549616.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2549617.png)

![9-(2,5-dimethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549618.png)

![2-(3-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2549624.png)

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2549625.png)

![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/no-structure.png)